molecular formula C13H19N3O B2631046 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2196211-61-5

8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Cat. No.: B2631046
CAS No.: 2196211-61-5
M. Wt: 233.315
InChI Key: XGNVSXDIMWAWTI-UHFFFAOYSA-N
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Description

8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.315. The purity is usually 95%.
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Scientific Research Applications

Natural Occurrence and Synthesis

8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is part of the 2,8-diheterobicyclo[3.2.1]octane ring systems, which are notable for their natural occurrence and broad utility in modern organic synthesis. These compounds are integral to several families of biologically active natural products. Their natural abundance and versatile reactivity make them valuable building blocks in organic chemistry, particularly in the synthesis of functionalized heterocycles. The synthesis and properties of these compounds, including this compound, have been thoroughly documented, emphasizing their significance in natural products and their extensive applications in synthetic products (Flores & Díez, 2014).

Structural and Conformational Studies

The structural and conformational attributes of compounds related to this compound have been a subject of scientific interest. Studies have focused on the synthesis and analysis of similar compounds, shedding light on their conformations and structural dynamics. This research provides valuable insights into the properties and behavior of these compounds, which are crucial for their applications in various fields, including medicinal chemistry and material science (Iriepa et al., 2003).

Applications in Receptor Affinity and Biological Activity

8-Methyl-3,8-diazabicyclo[3.2.1]octane, a related compound, has been synthesized and evaluated for its affinity at D2 and 5-HT2A receptors, suggesting potential applications in neuroscience and pharmacology. The methodologies developed for synthesizing these compounds and their analogues underline their significance in drug discovery and development (Singh et al., 2007).

Properties

IUPAC Name

8-methyl-3-(6-methylpyrazin-2-yl)oxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-7-14-8-13(15-9)17-12-5-10-3-4-11(6-12)16(10)2/h7-8,10-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNVSXDIMWAWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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